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3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine Documentation Hub

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  • Product: 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine
  • CAS: 17723-15-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine

Introduction 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine is a halogenated pyridine derivative of significant interest in medicinal and agrochemical research due to the unique physicochemical properties imparted by...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine is a halogenated pyridine derivative of significant interest in medicinal and agrochemical research due to the unique physicochemical properties imparted by its substituent pattern. The strategic placement of chlorine and fluorine atoms, along with the N-methylamine group, creates a molecule with distinct electronic and steric characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such compounds. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this molecule, details robust experimental protocols for data acquisition, and explores the underlying principles governing the observed spectral characteristics.

The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, offers a wealth of structural information through chemical shifts and spin-spin coupling constants. Understanding these spectral features is paramount for researchers working with this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine is expected to be relatively simple, displaying two main signals corresponding to the N-methyl protons and the amine proton. The exact chemical shifts can be influenced by solvent choice and concentration.[1][2]

Predicted ¹H NMR Signal Assignments
ProtonsPredicted Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
N-CH3.0 - 3.5Doublet or TripletJH,F ≈ 1-3 Hz3H
N-H 4.5 - 6.0 (if observable)Broad Singlet-1H

Causality Behind Predicted ¹H NMR Parameters:

  • N-CH₃ Protons: The methyl protons are attached to a nitrogen atom, which is moderately electronegative, placing their expected chemical shift in the range of 3.0 - 3.5 ppm. A key feature of this signal will be its multiplicity. Due to the presence of two fluorine atoms at the C2 and C6 positions, a long-range coupling through four bonds (⁴JH,F) is anticipated. This would likely split the methyl signal into a triplet if the coupling to both fluorine atoms is equivalent, or a doublet of doublets if they are not. However, given the symmetry of the substitution pattern relative to the methyl group, a triplet is the more probable outcome, though a simple doublet due to coupling with the amine proton is also possible depending on the rate of proton exchange.

  • N-H Proton: The amine proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent. Its chemical shift is highly variable and dependent on solvent, temperature, and concentration. In many cases, this peak may be too broad to be observed or may not show clear coupling.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine is predicted to show four signals: three for the aromatic carbons and one for the methyl carbon. The symmetry of the molecule renders C2 and C6, as well as C3 and C5, chemically equivalent. The most informative aspect of the ¹³C spectrum will be the splitting of the carbon signals due to coupling with the fluorine atoms.[3]

Predicted ¹³C NMR Signal Assignments
CarbonPredicted Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
C H₃30 - 40Singlet or Quartet-
C 3 / C 5115 - 125Triplet²JC,F ≈ 15-25 Hz
C 4140 - 150Triplet³JC,F ≈ 3-7 Hz
C 2 / C 6150 - 160Triplet¹JC,F ≈ 220-260 Hz

Causality Behind Predicted ¹³C NMR Parameters:

  • Aromatic Carbons (C2-C6): The chemical shifts of the pyridine ring carbons are significantly influenced by the attached substituents.

    • C2/C6: These carbons are directly bonded to highly electronegative fluorine atoms, which will cause a substantial downfield shift. The most prominent feature will be a large one-bond coupling constant (¹JC,F), resulting in a triplet (due to coupling to the adjacent fluorine and a smaller two-bond coupling to the other fluorine).

    • C3/C5: These carbons are bonded to chlorine atoms. The signal will be split into a triplet due to a two-bond coupling (²JC,F) to the adjacent fluorine atoms.

    • C4: This carbon is attached to the N-methylamine group. It will experience a three-bond coupling (³JC,F) to the two fluorine atoms, resulting in a triplet.

  • Methyl Carbon (CH₃): The methyl carbon will appear in the aliphatic region, with a chemical shift typical for an N-methyl group. Any C-F coupling would be over too many bonds to be readily observed.

Experimental Protocols

Acquiring high-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation
  • Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[5]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.[6]

NMR Data Acquisition

The following are representative parameters for a 400 MHz spectrometer.

¹H NMR Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 3-4 seconds to ensure good digital resolution.[7]

  • Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T1 relaxation time is necessary.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, depending on the concentration, to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Structural Interpretation and Visualization

The predicted NMR data provides a unique fingerprint for 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine, allowing for its unambiguous identification.

Caption: Molecular structure of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine.

Experimental Workflow

The process from sample to final spectrum follows a standardized workflow to ensure data quality and reproducibility.

NMR_Workflow A Sample Preparation (Weighing, Dissolution) B Transfer to NMR Tube (Filtration) A->B C Spectrometer Setup (Lock, Shim) B->C D Data Acquisition (¹H, ¹³C Experiments) C->D E Data Processing (FT, Phasing, Baseline) D->E F Spectral Analysis (Peak Picking, Integration) E->F

Caption: A typical workflow for an NMR experiment.

Advanced NMR for Unambiguous Assignment

While 1D NMR provides significant information, complex structures often require 2D NMR techniques for complete assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the N-methyl proton signal to the N-methyl carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for piecing together the carbon skeleton and confirming substituent positions. For instance, an HMBC spectrum would show a correlation between the N-methyl protons and the C4 of the pyridine ring.

HMBC_Correlations cluster_molecule Key HMBC Correlations C4 C4 NH NH NH->C4 ²J C3_C5 C3/C5 NH->C3_C5 ³J CH3 CH₃ CH3->C4 ³J

Caption: Expected key HMBC correlations for structural confirmation.

Conclusion

The ¹H and ¹³C NMR spectra of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine are predicted to exhibit distinct features arising from its unique substitution pattern. The chemical shifts are governed by the electronic effects of the halogens and the N-methylamine group, while the multiplicities, particularly in the ¹³C spectrum, are dominated by couplings to the fluorine nuclei. This guide provides a robust framework for the acquisition, processing, and interpretation of the NMR data for this compound, serving as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science.

References

  • Small molecule NMR sample preparation. (2023, August 29).
  • NMR Sample Preparation: The Complete Guide.
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  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). PMC.
  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. (2019, May 24). Loughborough University Research Repository.
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  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. (2004). Anales de la Asociación Química Argentina.
  • ¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. (2004, April 1). Scholars' Mine.
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  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024, June 27). Morganton Scientific.
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Exploratory

An In-depth Technical Guide to the Physicochemical and Thermodynamic Properties of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine is a halogenated and N-methylated derivative of a substituted pyridine. The pyridine scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine is a halogenated and N-methylated derivative of a substituted pyridine. The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, valued for its ability to engage in a variety of biological interactions. The specific substitutions on the pyridine ring, including chlorine and fluorine atoms, as well as the N-methyl group, are expected to significantly influence its physicochemical and thermodynamic properties. These properties, in turn, govern its solubility, permeability, metabolic stability, and ultimately its efficacy and safety profile in any potential application.

This technical guide provides a comprehensive overview of the key physicochemical and thermodynamic properties of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine. Due to the limited availability of experimental data for this specific compound, this guide leverages data from its close structural analog, 4-Amino-3,5-dichloro-2,6-difluoropyridine, and provides predicted values and general methodologies applicable to this class of compounds. This approach allows for a robust estimation of its behavior and provides a framework for its experimental characterization.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For a potential drug candidate or a key intermediate, understanding properties such as melting point, boiling point, solubility, pKa, and lipophilicity is fundamental to its development.

Data Summary

The following table summarizes the available experimental data for the structural analog, 4-Amino-3,5-dichloro-2,6-difluoropyridine (CAS: 2840-00-8), and provides estimated or predicted values for the target compound, 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine (CAS: 17723-15-8).

Property4-Amino-3,5-dichloro-2,6-difluoropyridine (Analog)3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine (Target Compound - Estimated)
Melting Point 112-114 °C[1][2]Likely similar to or slightly lower than the analog due to the introduction of the methyl group which may disrupt crystal packing.
Boiling Point 281.7 °C at 760 mmHg[2]Expected to be slightly higher than the analog due to the increase in molecular weight.
Solubility Slightly soluble in Chloroform and Methanol[2]Expected to have slightly increased solubility in nonpolar organic solvents and potentially decreased solubility in polar protic solvents compared to the analog.
pKa -3.04 (Predicted)[1]The N-methylation is expected to slightly increase the basicity of the pyridine nitrogen, leading to a slightly higher pKa compared to the analog.
logP Not availablePredicted to be higher than the analog due to the addition of a lipophilic methyl group. A predicted XlogP for the similar compound 3,5-dichloro-2,6-difluoro-4-methylpyridine is 3.3.[3]

Causality Behind Property Estimations:

  • Melting Point: The introduction of a methyl group can disrupt the intermolecular hydrogen bonding present in the primary amine analog, potentially leading to a less ordered crystal lattice and a lower melting point. However, the increase in molecular weight could counteract this effect.

  • Boiling Point: The boiling point is primarily influenced by intermolecular forces and molecular weight. The addition of a methyl group increases the molecular weight and van der Waals forces, thus a slightly higher boiling point is anticipated.

  • Solubility: The N-methyl group increases the lipophilicity of the molecule. This generally leads to better solubility in nonpolar organic solvents. The replacement of a hydrogen atom on the amine with a methyl group reduces the hydrogen bond donating capacity, which may decrease solubility in polar protic solvents like water and methanol.

  • pKa: The electron-donating effect of the methyl group can increase the electron density on the pyridine ring nitrogen, making it a slightly stronger base and thus increasing its pKa.

  • logP (Lipophilicity): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The addition of a methyl group is a well-established method to increase lipophilicity.

Experimental Protocols for Physicochemical Property Determination

To obtain accurate and reliable data for 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine, the following established experimental protocols are recommended.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Methodology: Capillary Method

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Filtration: Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility from a calibration curve prepared with standard solutions of the compound.

Caption: Workflow for Solubility Determination.

pKa Determination

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a pyridine derivative, it refers to the pKa of its conjugate acid. UV-Vis spectrophotometry can be used to determine pKa by measuring the change in absorbance at different pH values.

Methodology: UV-Vis Spectrophotometry

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values.

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with varying pH.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorbances against the pH.

  • pKa Calculation: The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.

logP Determination

Principle: The partition coefficient (logP) is a measure of the differential solubility of a compound in a biphasic system of a nonpolar solvent (n-octanol) and a polar solvent (water). It is a key indicator of lipophilicity.

Methodology: HPLC Method

  • System Preparation: Use a reversed-phase HPLC system with a C18 column.

  • Mobile Phase: Prepare a mobile phase of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis: Inject the sample solution of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine and record its retention time.

  • logP Calculation: Determine the logP of the target compound from its retention time using the calibration curve.

Thermodynamic Properties

Thermodynamic properties, such as the enthalpy and Gibbs free energy of formation, provide insights into the energetic stability of a molecule. These parameters are crucial for understanding reaction thermodynamics and predicting the feasibility of chemical processes.

Data Summary
PropertyPredicted Value (Qualitative)
Standard Enthalpy of Formation (ΔHf°) Expected to be an exothermic value, indicating a stable compound. The precise value would require computational modeling or experimental determination.
Standard Gibbs Free Energy of Formation (ΔGf°) Expected to be a negative value, indicating that the formation of the compound from its constituent elements is a spontaneous process under standard conditions.
Thermal Stability The presence of multiple halogen substituents and the aromatic pyridine ring suggests a relatively high thermal stability.

Experimental Protocols for Thermodynamic Property Determination

Thermal Stability by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting point, phase transitions, and decomposition temperature, providing a comprehensive profile of a compound's thermal stability.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

  • Apparatus Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of the decomposition peak is an indicator of thermal stability.

Caption: Workflow for DSC Thermal Stability Analysis.

Enthalpy of Formation by Bomb Calorimetry

Principle: Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Methodology:

  • Sample Preparation: A precisely weighed pellet of the sample is placed in a sample holder within a high-pressure vessel (the "bomb").

  • Assembly: A fuse wire is connected to electrodes and placed in contact with the sample. A small amount of water is added to the bomb to saturate the internal atmosphere.

  • Pressurization: The bomb is sealed and pressurized with excess pure oxygen.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • Combustion: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical and thermodynamic properties of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine. While experimental data for this specific molecule is limited, by leveraging data from a close structural analog and established scientific principles, we have been able to provide valuable estimations and a clear path forward for its empirical characterization. The detailed experimental protocols included herein offer a robust framework for researchers to generate the precise data necessary for advancing the development of this and other related pyridine derivatives. The application of these methodologies will enable a deeper understanding of the compound's behavior, ultimately facilitating its potential use in research and development.

References

  • ACD/Labs. (n.d.). Percepta Platform. Retrieved from [Link]

  • NextSDS. (n.d.). 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of predicted log P (ACD/Percepta) values with experimentally.... Retrieved from [Link]

  • YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dichloro-2,6-difluoro-4-methylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-6-methylpyridin-2-amine. Retrieved from [Link]

  • ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-chloro-2,6-difluoropyridine. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,5-dichloro-6-methylpyridine. Retrieved from [Link]

  • Chemdad. (n.d.). 4-Amino-3,5-dichloro-2,6-difluoropyridine. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from [Link]

  • University of Hertfordshire. (2025). 4-amino-3,5-dichloro-6-fluoro-2-pyridinol. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine: An Application and Protocol Guide

This guide provides a comprehensive, step-by-step protocol for the synthesis of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine, a valuable fluorinated pyridine derivative for research and development in agrochemicals...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the synthesis of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine, a valuable fluorinated pyridine derivative for research and development in agrochemicals and pharmaceuticals. The synthesis is presented in a three-stage process, beginning with the formation of a key intermediate, 4-Amino-3,5-dichloro-2,6-difluoropyridine, followed by its N-methylation. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the scientific rationale behind the procedural steps.

Introduction

The highly functionalized pyridine ring is a cornerstone in the development of novel bioactive molecules. The title compound, 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine, with its distinct substitution pattern of halogen atoms and an N-methylamino group, presents a versatile scaffold for further chemical modifications. The presence of fluorine atoms, in particular, can significantly enhance metabolic stability and binding affinity of drug candidates.[1] This protocol details a reliable synthetic route to this compound, commencing from a readily available polychlorinated pyridine.

Overall Synthesis Scheme

The synthesis of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine is efficiently achieved through a three-step sequence:

  • Fluorination: Introduction of fluorine atoms onto the pyridine ring.

  • Amination: Selective introduction of an amino group at the C4 position.

  • N-Methylation: Final methylation of the primary amine.

Stage 1: Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine (Intermediate I)

The initial stage involves the conversion of a polychloropyridine, such as pentachloropyridine, to 3,5-dichloro-2,4,6-trifluoropyridine. This is typically accomplished through a nucleophilic aromatic substitution reaction where chlorine atoms are displaced by fluoride ions.

Protocol: Fluorination of Pentachloropyridine

This procedure is adapted from established methods for the fluorination of polychloropyridines.

Materials:

  • Pentachloropyridine

  • Potassium Fluoride (KF), anhydrous

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine pentachloropyridine (1.0 eq), anhydrous potassium fluoride (3.0-3.9 eq), and a solvent system consisting of N-methyl-2-pyrrolidone and toluene.

  • Azeotropic Distillation: Heat the mixture to reflux to remove any residual water azeotropically with toluene.

  • Fluorination Reaction: After removal of the toluene-water azeotrope, continue heating the reaction mixture to a temperature of 180-220°C to effect the fluorination.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the desired product.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate, containing the product, is then subjected to fractional distillation under reduced pressure to isolate 3,5-dichloro-2,4,6-trifluoropyridine.

Causality of Experimental Choices: The use of a high-boiling aprotic polar solvent like NMP facilitates the dissolution of potassium fluoride and promotes the nucleophilic substitution. Azeotropic removal of water is crucial as the presence of moisture can significantly reduce the efficacy of the fluorinating agent.

Stage 2: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine (Intermediate II)

The second stage involves the selective amination of 3,5-dichloro-2,4,6-trifluoropyridine at the C4 position. The fluorine atom at this position is the most susceptible to nucleophilic attack by ammonia due to the electron-withdrawing effects of the adjacent nitrogen atom and chlorine atoms.

Protocol: Amination of 3,5-dichloro-2,4,6-trifluoropyridine

This protocol is based on industrial synthesis methods for this key intermediate.[2]

Materials:

  • 3,5-dichloro-2,4,6-trifluoropyridine (Intermediate I)

  • Aqueous Ammonia (NH₃ solution)

  • Glass-lined or stainless steel reactor with stirrer and temperature control

Procedure:

  • Reaction Setup: Charge the reactor with 3,5-dichloro-2,4,6-trifluoropyridine (1.0 eq) and an excess of aqueous ammonia (e.g., 8 eq).[2]

  • Amination Reaction: Heat the mixture with vigorous stirring to approximately 80°C and maintain this temperature for 4-6 hours.[2]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[2]

  • Work-up and Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate.[2]

  • Purification: Collect the solid product by filtration and wash with cold water to remove excess ammonia and ammonium salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 4-Amino-3,5-dichloro-2,6-difluoropyridine.[2]

  • Drying: Dry the purified product under vacuum at 50-60°C.[2]

Trustworthiness of the Protocol: This amination procedure is a self-validating system as the desired product, being a solid, conveniently precipitates from the reaction mixture upon cooling, facilitating its isolation.

Stage 3: Synthesis of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine

The final step is the N-methylation of the primary amino group of 4-Amino-3,5-dichloro-2,6-difluoropyridine. Various methods exist for the N-methylation of aromatic amines. A common and effective method involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Protocol: N-Methylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine

This is a general protocol for the N-methylation of aromatic amines, adapted for the specific substrate.

Materials:

  • 4-Amino-3,5-dichloro-2,6-difluoropyridine (Intermediate II)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-3,5-dichloro-2,6-difluoropyridine (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, use with extreme caution and DMF as solvent).

  • Methylating Agent Addition: To the stirred suspension, add the methylating agent (dimethyl sulfate or methyl iodide, 1.1-1.5 eq) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If acetone is used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If DMF is used, quench the reaction carefully with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine.

Expertise and Experience: The choice of base and solvent is critical for the success of this step. Potassium carbonate in acetone is a milder and safer option, while sodium hydride in DMF is more powerful but requires more stringent anhydrous conditions and careful handling. Over-methylation to the quaternary ammonium salt is a potential side reaction, which can be minimized by controlling the stoichiometry of the methylating agent and the reaction time.

Quantitative Data Summary

StepReactionStarting MaterialReagentsMolar Ratio (Reagent:SM)SolventTemperature (°C)Time (h)Typical Yield (%)
1 FluorinationPentachloropyridineKF3.0-3.9 : 1NMP/Toluene180-2204-860-70
2 Amination3,5-dichloro-2,4,6-trifluoropyridineAqueous NH₃~8 : 1Water804-6>90
3 N-Methylation4-Amino-3,5-dichloro-2,6-difluoropyridine(CH₃)₂SO₄, K₂CO₃1.2:1, 1.5:1AcetoneReflux2-670-85

Experimental Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Fluorination cluster_stage2 Stage 2: Amination cluster_stage3 Stage 3: N-Methylation start1 Pentachloropyridine process1 Azeotropic Distillation & Fluorination (180-220°C) start1->process1 reagent1 KF, NMP/Toluene reagent1->process1 product1 Intermediate I: 3,5-dichloro-2,4,6-trifluoropyridine process1->product1 process2 Amination (80°C) product1->process2 reagent2 Aqueous NH₃ reagent2->process2 product2 Intermediate II: 4-Amino-3,5-dichloro-2,6-difluoropyridine process2->product2 process3 N-Methylation (Reflux) product2->process3 reagent3 (CH₃)₂SO₄, K₂CO₃, Acetone reagent3->process3 final_product Final Product: 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine process3->final_product

Caption: Synthetic workflow for 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine.

References

  • European Patent Office. EP 0192287 A2: Process for the preparation of fluorinated pyridines. Available at: [Link]

  • Google Patents. CN105985821A: Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
  • ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Available at: [Link]

Sources

Application

Application Note: Advanced Chromatographic Isolation and Purification of 3,5-Dichloro-2,6-difluoro-N-methylpyridin-4-amine

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Context The synthesis and purification...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

The synthesis and purification of highly substituted halogenated pyridines present unique challenges in modern organic and medicinal chemistry. 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine (CAS: 17723-15-8)[1] is a sterically hindered, electron-deficient heterocycle that serves as a critical intermediate in the development of advanced agrochemicals (such as fluroxypyr and triclopyr analogs) and pharmaceutical active ingredients[2].

Unlike standard aliphatic amines or unsubstituted pyridines, the physicochemical behavior of this molecule is dominated by the strong electron-withdrawing effects of the four halogen atoms (two chlorines, two fluorines) flanking the ring[3]. This massive inductive effect severely depletes the π -electron cloud of the pyridine ring and drastically lowers the pKa​ of both the pyridine nitrogen and the secondary N-methylamine group. Consequently, the molecule behaves less like a basic amine and more like a neutral, highly polarizable, lipophilic entity during chromatography.

This application note details a field-proven, self-validating dual-mode chromatographic strategy for isolating this compound from complex crude synthesis mixtures, ensuring >99% purity while mitigating common pitfalls such as co-elution with mono-dehalogenated byproducts.

Physicochemical Profile

Understanding the target's physicochemical properties is the foundation of any rational chromatographic method development. The data summarized below dictates our choice of stationary and mobile phases[4],[1].

Table 1: Physicochemical Properties of the Target Analyte

PropertyValueChromatographic Implication
Chemical Name 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amineTarget analyte for isolation.
CAS Number 17723-15-8Regulatory and tracking identifier.
Molecular Formula C6H4Cl2F2N2High halogen content dictates selectivity needs.
Molecular Weight 213.01 g/mol Detectable via standard LC-MS (ESI+ or APCI).
Basicity ( pKa​ ) Severely attenuatedMinimal interaction with free silanols; reduced peak tailing.
Lipophilicity (LogP) Moderate to HighStrong retention on reversed-phase (RP) media.

Mechanistic Insights: Why Standard C18 Fails

The Causality Behind Column Selection

In standard reversed-phase high-performance liquid chromatography (RP-HPLC), C18 columns rely almost exclusively on hydrophobic dispersion forces. When purifying highly halogenated aromatics, crude mixtures often contain structurally similar impurities, such as des-chloro or des-fluoro variants resulting from incomplete halogenation or over-reduction[5]. On a standard C18 column, the hydrophobic differences between these variants are often insufficient to achieve baseline resolution, leading to co-elution.

The Solution: We mandate the use of a Pentafluorophenyl (PFP) stationary phase for the final polishing step.

As a Senior Application Scientist, I emphasize that PFP columns provide orthogonal selectivity by engaging in multiple interaction mechanisms simultaneously:

  • π−π Interactions: The electron-deficient nature of the analyte's pyridine ring interacts uniquely with the electron-deficient PFP ring.

  • Halogen Bonding: F···F and Cl···F dipole interactions between the analyte and the stationary phase provide exquisite shape selectivity.

  • Dipole-Dipole Interactions: The highly polarized C-F and C-Cl bonds interact with the fluorinated stationary phase, resolving positional isomers that a C18 column would ignore.

Mechanism Analyte 3,5-dichloro-2,6-difluoro- N-methylpyridin-4-amine PFP Pentafluorophenyl (PFP) Stationary Phase Analyte->PFP π-π Depleted Interactions Analyte->PFP Halogen Bonding (Cl/F···F) Analyte->PFP Dipole-Dipole Interactions Analyte->PFP Hydrophobic Dispersion

Caption: Orthogonal retention mechanisms of halogenated pyridines on a PFP stationary phase.

Preparative Workflow & Protocols

To achieve high-throughput isolation with pharmaceutical-grade purity, we employ a two-step workflow: Normal-Phase Flash Chromatography for bulk crude cleanup, followed by RP-HPLC for high-resolution polishing[2].

Workflow A Crude Synthesis Mixture B Normal-Phase Flash Chromatography (Hexane/EtOAc) A->B Bulk Separation C Intermediate Purity Pool (>90%) B->C D RP-HPLC Purification (PFP Column) C->D Fine Resolution E High-Purity Isolate (>99% Target) D->E

Caption: Workflow for the isolation and purification of halogenated pyridine intermediates.

Protocol A: Normal-Phase Flash Chromatography (Bulk Isolation)

Because the target molecule's basicity is heavily suppressed by the halogens, it can be purified on bare silica without the severe peak tailing typically associated with aliphatic amines. No basic modifiers (like triethylamine) are required.

Materials & Setup:

  • Stationary Phase: Irregular Silica Gel (40–63 µm, 60 Å).

  • Mobile Phase A: Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Detection: UV at 254 nm and 280 nm.

Step-by-Step Method:

  • Sample Loading: Dissolve the crude synthesis mixture in a minimum volume of Dichloromethane (DCM). Dry load the sample onto a small amount of silica gel by evaporating the DCM under reduced pressure[5].

  • Column Equilibration: Equilibrate the flash column with 100% Mobile Phase A for 3 Column Volumes (CV).

  • Gradient Elution:

    • 0–2 CV: 0% B (Isocratic hold to elute highly non-polar impurities).

    • 2–12 CV: Linear gradient from 0% to 30% B.

    • 12–15 CV: Isocratic hold at 30% B to elute the target compound.

  • Fraction Collection: Collect fractions based on UV thresholding at 254 nm. The target compound typically elutes between 15–20% EtOAc.

  • Concentration: Pool the target fractions and concentrate via rotary evaporation to yield an intermediate purity solid (>90%).

Protocol B: High-Resolution RP-HPLC (Polishing)

This step isolates the target from closely related structural isomers and dehalogenated byproducts.

Materials & Setup:

  • Column: Phenomenex Kinetex® PFP or Waters XSelect™ HSS PFP (5 µm, 250 x 21.2 mm for preparative; 150 x 4.6 mm for analytical scaling).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: LC-MS Grade Acetonitrile (MeCN) + 0.1% Formic Acid (FA).

  • Note on Causality: Formic acid is included not to protonate the highly deactivated pyridine, but to ensure a consistent ionic strength and suppress the ionization of any trace silanols on the column, ensuring sharp peak symmetry.

Table 2: RP-HPLC Gradient Parameters (Analytical Scale)

Time (min)Flow Rate (mL/min)% A (H₂O + 0.1% FA)% B (MeCN + 0.1% FA)
0.01.07030
2.01.07030
15.01.02080
18.01.02080
18.11.07030
22.01.07030

Step-by-Step Method:

  • Sample Preparation: Dissolve the intermediate purity pool from Protocol A in a 1:1 mixture of Water/Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the HPLC column frit.

  • Injection: Inject the sample (volume scaled to column capacity; e.g., 10 µL for analytical, up to 2 mL for preparative).

  • Elution & Monitoring: Run the gradient as defined in Table 2. Monitor UV absorbance at 254 nm (primary) and 280 nm (secondary).

  • Fractionation: The target 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine will elute as a sharp, symmetrical peak. Collect the core of the peak, deliberately excluding the front and tail to avoid des-halogenated impurities.

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the pure compound as a white to off-white powder.

Safety and Handling

Regulatory and safety data[4] indicate that 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine is classified under GHS as:

  • Acute Tox. 4 (Harmful if swallowed, in contact with skin, or inhaled).

  • Skin Irrit. 2 / Eye Irrit. 2A (Causes skin and serious eye irritation).

  • STOT SE 3 (May cause respiratory irritation).

Required PPE: Handle exclusively within a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory. All solvent evaporation steps must utilize proper cold traps to prevent the release of volatile halogenated organics into the laboratory environment.

References

  • NextSDS Database. "3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine — Chemical Substance Information". NextSDS. Available at:[Link]

  • US Environmental Protection Agency (EPA). "4-Pyridinamine, 3,5-dichloro-2,6-difluoro- Substance Details". CompTox Chemicals Dashboard. Available at:[Link]

  • Journal of Medicinal Chemistry. "Synthesis of Halogen-Substituted Pyridyl and Pyrimidyl Derivatives: Strategies for the Development of Glucocorticoid Receptor Mediated Imaging Agents". ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine

Answering the user's request. Welcome to the technical support guide for the purification of crude 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine.

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Welcome to the technical support guide for the purification of crude 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the final purification step of this important synthetic intermediate. Recrystallization, while a powerful technique, often requires careful solvent selection and troubleshooting to achieve high purity and yield. This guide provides a framework for systematically approaching this challenge, grounded in the physicochemical properties of the target molecule.

The structure of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine presents a unique challenge. The halogenated pyridine ring offers a combination of polar (pyridine nitrogen, N-methylamino group) and non-polar (dichloro- and difluoro-substituents) characteristics. This duality means that solvent selection is not always straightforward and often necessitates a methodical screening process, potentially leading to the use of mixed-solvent systems.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of recrystallization as they apply to our target molecule.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal recrystallization solvent is one in which the compound of interest has high solubility at an elevated temperature (near the solvent's boiling point) but low solubility at low temperatures (e.g., 0-4 °C).[1][2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Additionally, the impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[1][3]

Q2: How does the structure of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine influence solvent choice?

The principle of "like dissolves like" is the primary guide.[4] Our target molecule has:

  • Polar features: The pyridine nitrogen and the N-methylamino group can participate in dipole-dipole interactions and potentially act as hydrogen bond acceptors.

  • Non-polar features: The aromatic ring with its chloro- and fluoro-substituents contributes to its lipophilicity.

This mixed polarity suggests that solvents of intermediate polarity, or mixtures of polar and non-polar solvents, are likely to be most effective. For instance, a single solvent like ethanol or acetone might work, but it's also plausible that a solvent pair like ethanol/water or ethyl acetate/hexanes will be necessary to achieve the optimal solubility profile.[5] A safety data sheet for the parent compound, 4-Amino-3,5-dichloro-2,6-difluoropyridine, notes slight solubility in methanol and chloroform, giving a preliminary starting point for screening.[6]

Q3: What is a two-solvent (or mixed-solvent) recrystallization, and when should I use it?

A two-solvent recrystallization is employed when no single solvent meets the ideal criteria.[7] This technique uses a pair of miscible solvents:

  • Solvent: A "good" solvent in which the compound is highly soluble, even at room temperature.

  • Anti-solvent: A "poor" solvent in which the compound is insoluble.[8]

The crude solid is dissolved in a minimum amount of the hot "good" solvent. The "poor" anti-solvent is then added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the solution is saturated. A few drops of the "good" solvent are added to re-clarify the solution, which is then allowed to cool slowly, inducing crystallization.[8][9] This method is particularly useful for compounds that are either too soluble or too insoluble in common single solvents.[1]

Systematic Solvent Selection Workflow

A methodical approach to solvent screening is critical to efficiently identify an optimal system. The following workflow and protocol are designed to guide this process on a small scale before committing larger quantities of crude material.

Solvent_Selection_Workflow start Start: Crude Product screening Small-Scale Screening Test 5-10 mg in ~0.5 mL of single solvents (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexanes) start->screening eval_rt Observe Solubility at Room Temp. screening->eval_rt eval_hot Heat to Boiling | Observe Solubility eval_rt->eval_hot Insoluble or Sparingly Soluble soluble_rt Too Soluble Reject as single solvent. Consider as 'Good' solvent for mixed system. eval_rt->soluble_rt Soluble eval_cool Cool to 0-4 °C | Observe Crystals eval_hot->eval_cool Soluble insoluble_hot Insoluble Reject as single solvent. Consider as 'Anti-solvent' for mixed system. eval_hot->insoluble_hot Insoluble good_single Ideal Single Solvent Found (Sparingly soluble at RT, Soluble Hot, Crystals form on Cooling) eval_cool->good_single Good Crystals no_ideal No Ideal Single Solvent Found eval_cool->no_ideal No/Poor Crystals soluble_rt->no_ideal insoluble_hot->no_ideal scale_up Proceed to Scale-Up Recrystallization good_single->scale_up mixed_system Design Mixed-Solvent System Pair a 'Good' solvent with a miscible 'Anti-solvent'. no_ideal->mixed_system test_mixed Test Mixed System (Protocol 2) mixed_system->test_mixed test_mixed->scale_up

Caption: Workflow for systematic recrystallization solvent screening.

Experimental Protocol 1: Small-Scale Single-Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine into a small test tube or vial.

  • Room Temperature Test: Add a candidate solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop, up to about 0.5 mL. An ideal solvent will not fully dissolve the compound at this stage.[2] If it dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed system.

  • Hot Solubility Test: If the compound is not fully soluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If a large volume is required, the solvent may be a poor choice.

  • Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod.[10]

  • Cooling: Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quantity and quality of the crystals formed. A successful test will show a significant recovery of crystalline solid.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.4Good for polar compounds; crystals can be slow to dry.[4]
Methanol6533.0Good general-purpose polar solvent; volatile and easy to remove.[4]
Ethanol7824.5Excellent general-purpose solvent, slightly less polar than methanol.[4]
Acetone5620.7Good solvent for many organics; low boiling point can be a drawback.[4]
Ethyl Acetate776.0Medium polarity solvent.
Dichloromethane409.1Low boiling point; useful for heat-sensitive compounds.
Toluene1112.4Good for non-polar to moderately polar compounds.
Hexanes~691.9Very non-polar; often used as an anti-solvent.

Troubleshooting Guide

This section provides solutions to common problems encountered during recrystallization.

Troubleshooting_Guide start Problem Encountered oiling_out Issue: Compound 'Oils Out' Product separates as a liquid instead of solid crystals. start->oiling_out low_yield Issue: Low or No Yield Few or no crystals form upon cooling. start->low_yield impure Issue: Product Still Impure Purity does not improve significantly after recrystallization. start->impure cause_oil1 Cause: Melting point of solid is below solution temperature. oiling_out->cause_oil1 cause_oil2 Cause: High impurity level depressing melting point. oiling_out->cause_oil2 cause_yield1 Cause: Too much solvent used. low_yield->cause_yield1 cause_yield2 Cause: Solution is supersaturated but not nucleating. low_yield->cause_yield2 cause_impure1 Cause: Crystallization was too rapid, trapping impurities. impure->cause_impure1 cause_impure2 Cause: Poor solvent choice; impurities have similar solubility. impure->cause_impure2 sol_oil1 Solution: Re-heat, add more 'good' solvent to lower saturation point. Cool slowly. cause_oil1->sol_oil1 sol_oil2 Solution: Try a different solvent with a lower boiling point. cause_oil1->sol_oil2 cause_oil2->sol_oil1 sol_yield1 Solution: Boil off excess solvent to concentrate the solution and re-cool. cause_yield1->sol_yield1 sol_yield2 Solution: Induce nucleation by scratching flask or adding a seed crystal. cause_yield2->sol_yield2 sol_impure1 Solution: Re-dissolve and cool much more slowly. Insulate the flask. cause_impure1->sol_impure1 sol_impure2 Solution: Re-screen for a more selective solvent or solvent system. cause_impure2->sol_impure2

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine vs 4-aminopyridine

Introduction In heterocyclic chemistry and drug development, the substitution pattern of a pyridine ring dictates its entire reactivity profile. This guide provides an in-depth, head-to-head comparison between a classic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In heterocyclic chemistry and drug development, the substitution pattern of a pyridine ring dictates its entire reactivity profile. This guide provides an in-depth, head-to-head comparison between a classic electron-rich scaffold, 4-aminopyridine (4-AP) , and a highly functionalized, electron-deficient intermediate, 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine (DCDFMA) .

While 4-AP is a ubiquitous building block in neuroscience and medicinal chemistry, DCDFMA serves as a highly specialized, sterically hindered intermediate critical for the synthesis of complex agrochemicals (such as fluroxypyr derivatives) and novel pharmaceuticals. Understanding the divergent reactivity of these two compounds requires a deep dive into their electronic environments and steric constraints.

Electronic and Steric Causality (The "Why")

The fundamental differences in reactivity between 4-AP and DCDFMA stem from the battle between resonance (+M) and inductive (-I) electronic effects.

  • 4-Aminopyridine (4-AP): The exocyclic primary amino group at the 4-position strongly donates electron density into the pyridine ring via resonance (+M effect). This extra electron density localizes on the ring nitrogen, making 4-AP a remarkably strong base for a pyridine derivative, with a 1. The entire ring becomes highly electron-rich and unhindered, making the exocyclic nitrogen an excellent nucleophile.

  • DCDFMA: The introduction of four halogens (two chlorines at C3/C5, two fluorines at C2/C6) completely inverts the electronic landscape. The powerful inductive electron-withdrawing (-I) effect of these halogens completely overrides the +M effect of the N-methylamino group. Consequently, the basicity plummets to a 2. Furthermore, the N-methylamino group is severely sterically hindered by the flanking bulky chlorine atoms, rendering the amine essentially non-nucleophilic and chemically inert under standard conditions.

Divergent Reaction Pathways: EAS vs. SNAr

Because of their opposing electronic natures, these two scaffolds undergo entirely different primary reaction mechanisms.

  • Electrophilic Aromatic Substitution (EAS): 4-AP readily undergoes EAS. The electron-donating amino group directs incoming electrophiles (like halogens or nitronium ions) to the ortho positions (C3 and C5). Conversely, DCDFMA is completely inert to EAS; not only are the C3 and C5 positions physically blocked by chlorine atoms, but the ring is also too electron-deficient to attack an electrophile.

  • Nucleophilic Aromatic Substitution (SNAr): 4-AP strongly resists SNAr because the ring is already saturated with electron density. DCDFMA, however, is highly primed for SNAr. The fluorine atoms at C2 and C6 act as excellent leaving groups, highly activated by the cumulative electron-withdrawing effects of the heterocycle and the adjacent halogens 3.

Reactivity AP4 4-Aminopyridine (Electron-Rich) EAS Electrophilic Aromatic Substitution (EAS) AP4->EAS Highly Susceptible SNAr Nucleophilic Aromatic Substitution (SNAr) AP4->SNAr Resistant DCDFMA DCDFMA (Electron-Deficient) DCDFMA->EAS Blocked/Resistant DCDFMA->SNAr Highly Susceptible Pos35 Active at C3 / C5 (Halogenation) EAS->Pos35 Pos26 Active at C2 / C6 (Fluorine Displacement) SNAr->Pos26

Mechanistic divergence map showing the opposing reactivity profiles of 4-AP and DCDFMA.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, meaning the operator can visually or analytically confirm success at intermediate stages.

Protocol A: Regioselective Bromination of 4-Aminopyridine (EAS)

Objective: Synthesize 3,5-dibromo-4-aminopyridine.

  • Dissolution: Dissolve 4-AP in glacial acetic acid. Causality: Acetic acid acts as both solvent and a mild proton source. While protonation of the ring nitrogen slightly deactivates the ring, the strong +M effect of the free amino group maintains sufficient electron density at C3 and C5 for halogenation.

  • Reagent Addition: Dropwise addition of 2.1 equivalents of elemental bromine (Br₂) at room temperature. Causality: Slow addition controls the highly exothermic EAS reaction and prevents over-oxidation of the amine.

  • Self-Validation (In-Process): The reaction mixture will initially turn deep red/orange. As the bromine is consumed via electrophilic attack, the color fades to pale yellow. The formation of a dense white/yellow precipitate (the hydrobromide salt of the dibrominated product) serves as a visual confirmation of successful conversion.

  • Isolation: Pour the mixture into ice water and neutralize with NaOH to pH 8. Causality: Neutralization frees the basic product from its HBr salt, causing it to precipitate cleanly for vacuum filtration.

Protocol B: Chemoselective SNAr of DCDFMA

Objective: Mono-substitution at the C2 position using a nucleophile (e.g., sodium methoxide).

  • Preparation: Dissolve DCDFMA in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that heavily accelerates SNAr by leaving the nucleophile unsolvated and highly reactive. Anhydrous conditions prevent competitive hydrolysis of the highly active fluorines.

  • Nucleophile Addition: Add exactly 1.05 equivalents of sodium methoxide at 0°C. Causality: The low temperature and strict stoichiometry are critical to prevent double substitution at both the C2 and C6 positions. The first substitution reduces the electrophilicity of the ring, making the second substitution slower.

  • Self-Validation (In-Process): Monitor the reaction via ¹⁹F NMR. Causality: The starting material exhibits a specific symmetric fluorine signal. As the reaction proceeds, the disappearance of one fluorine atom and the distinct chemical shift of the remaining C6-fluorine provides absolute, quantitative validation of mono-substitution.

Workflow Step1 1. Dissolve DCDFMA in aprotic solvent Step2 2. Add Nucleophile (1.05 equiv at 0°C) Step1->Step2 Step3 3. Base Addition (Promotes SNAr) Step2->Step3 Step4 4. 19F NMR Monitor (Self-Validation) Step3->Step4 Step5 5. Isolate C2 Substituted Product Step4->Step5

Self-validating experimental workflow for the chemoselective SNAr of DCDFMA.

Quantitative Performance Comparison

The table below summarizes the core physicochemical and reactivity metrics defining these two scaffolds.

Property / Metric4-Aminopyridine (4-AP)3,5-Dichloro-2,6-difluoro-N-methylpyridin-4-amine (DCDFMA)
Electronic Nature Electron-Rich (+M dominant)Highly Electron-Deficient (-I dominant)
pKa (Basicity) 9.17 (Strongly basic)~ -3.04 (Extremely weak base)
Amine Steric Hindrance Minimal (Unhindered primary amine)Severe (Flanked by bulky C3/C5 Chlorines)
EAS Susceptibility High (Rapid substitution at C3/C5)None (Positions blocked & ring deactivated)
SNAr Susceptibility Very Low (Resistant to nucleophiles)Extremely High (Rapid displacement at C2/C6)
Primary Leaving Groups N/AFluorine (C2, C6)

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Science Publishing Group / American Journal of Heterocyclic Chemistry[Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines National Institutes of Health (NIH) / ACS Publications[Link]

  • 4-Amino-3,5-dichloro-2,6-difluoropyridine Chemical Properties & Predicted pKa Chemdad / Chemical Database[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Purity Validation of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic methods for validating the...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic methods for validating the purity of commercial 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine, a key building block in modern medicinal chemistry. We will delve into the practical application and interpretation of various analytical techniques, supported by established scientific principles and field-proven insights.

Introduction

3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine is a highly functionalized pyridine derivative with significant potential in the synthesis of novel therapeutic agents. The presence of chlorine and fluorine atoms, along with the N-methylamino group, offers multiple sites for chemical modification. However, the synthetic route to this compound can introduce various impurities, including regioisomers and precursors, which can adversely affect downstream reactions and the biological activity of the final compounds. Therefore, rigorous purity assessment is not just a quality control measure but a critical step in ensuring the reliability and reproducibility of research and development efforts.[1]

This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive purity validation of this compound. We will present detailed experimental protocols and discuss the interpretation of the resulting data, enabling you to confidently assess the quality of your commercial-grade material.

Spectroscopic and Chromatographic Purity Assessment

A multi-pronged approach utilizing various analytical techniques is essential for a thorough purity evaluation.[2][3] Spectroscopy provides detailed structural information, while chromatography excels at separating the main component from impurities.[4][5]

Table 1: Comparison of Analytical Techniques for Purity Validation
TechniquePrincipleStrengthsLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides unambiguous structural elucidation and can quantify non-protonated impurities.Lower sensitivity compared to other methods; may not detect trace impurities.
Mass Spectrometry Measures the mass-to-charge ratio of ions.High sensitivity for detecting and identifying impurities with different molecular weights.Isomeric impurities may not be distinguishable without fragmentation analysis.
HPLC Separates components based on their differential partitioning between a mobile and stationary phase.High resolving power for separating closely related impurities; accurate quantification.Requires a suitable chromophore for UV detection; method development can be time-consuming.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the structural confirmation of organic molecules.[5] For 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular structure and purity.

Expected NMR Spectral Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the N-methyl group. The chemical shift of this peak will be influenced by the electronic environment of the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will reveal distinct signals for each of the carbon atoms in the molecule. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: As fluorine is 100% abundant with a spin of 1/2, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds.[2] The two fluorine atoms at the 2 and 6 positions are chemically equivalent and are expected to show a single signal.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 10-20 mg of the commercial 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

  • Instrument Setup: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Data Acquisition:

    • For ¹H NMR, acquire a standard single-pulse experiment.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain sharp singlets for each carbon.

    • For ¹⁹F NMR, acquire a proton-decoupled spectrum.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F). Integrate the signals and analyze the chemical shifts and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument acquire_h1 Acquire ¹H NMR instrument->acquire_h1 acquire_c13 Acquire ¹³C NMR instrument->acquire_c13 acquire_f19 Acquire ¹⁹F NMR instrument->acquire_f19 process Process raw data acquire_f19->process reference Reference spectra process->reference analyze Analyze chemical shifts, integrals, and couplings reference->analyze

Mass Spectrometry (MS): Unveiling Molecular Weight and Impurities

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and identifying potential impurities.[7] For halogenated compounds, the isotopic distribution provides a characteristic signature.[8]

Expected Mass Spectrum

3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine has a molecular formula of C₆H₄Cl₂F₂N₂ and a monoisotopic mass of approximately 212.97 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak (M⁺) will appear as a characteristic cluster of peaks (M, M+2, M+4) with an approximate intensity ratio of 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8][9]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this compound due to its expected volatility.[6]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the commercial sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

  • GC Conditions:

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the sample solution in split or splitless mode.

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C), and hold for a few minutes to ensure elution of all components.[10]

  • MS Conditions:

    • Ionization: Use Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: Scan a mass range of m/z 40-400.[6]

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) for the presence of any impurity peaks. Examine the mass spectrum of the main peak to confirm the molecular weight and isotopic pattern. The mass spectra of any impurity peaks can be used to propose their structures.

GCMS_Workflow A Prepare dilute sample solution B Inject sample into GC A->B C Separate components in GC column B->C D Ionize eluting components (EI) C->D E Separate ions by mass-to-charge ratio D->E F Detect ions E->F G Analyze TIC and mass spectra F->G

High-Performance Liquid Chromatography (HPLC): Quantifying Purity and Resolving Isomers

HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[11] For substituted pyridines, reversed-phase HPLC is a common and effective technique.[11][12]

Potential Impurities

Based on the likely synthesis of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine from precursors like 3,5-dichloro-2,4,6-trifluoropyridine, potential impurities could include:

  • Starting materials and precursors: Unreacted 3,5-dichloro-2,4,6-trifluoropyridine.

  • Regioisomers: Isomeric products from the reaction at different positions on the pyridine ring.

  • Over- or under-methylated products: The corresponding primary amine or di-methylated byproducts.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system with a UV detector is required.[10]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For enhanced separation of halogenated compounds, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can be considered.[10]

    • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape, is recommended.[10][11]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[11]

    • Detection: Monitor the elution profile with a UV detector at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).[13]

  • Sample Preparation: Accurately weigh and dissolve the commercial sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[10]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of known purity should be used to create a calibration curve.

HPLC_Method_Dev

Conclusion and Best Practices

The spectroscopic and chromatographic purity validation of commercial 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine requires a systematic and multi-faceted analytical approach. By combining the structural elucidation power of NMR, the high sensitivity of MS, and the quantitative accuracy of HPLC, researchers can gain a comprehensive understanding of the purity of their material.

As a final recommendation:

  • Always request a Certificate of Analysis (CoA) from the supplier, which should provide their own purity assessment data.

  • Validate the identity and purity of new batches of starting materials, as variations can occur between lots.

  • For GMP applications, a full method validation according to ICH guidelines is necessary to ensure the reliability of the analytical procedure.[14]

By following the principles and protocols outlined in this guide, you will be well-equipped to ensure the quality and integrity of your research, leading to more reliable and reproducible scientific outcomes.

References

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • Journal of Basic and Clinical Pharmacy. (n.d.). The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
  • Simson Pharma Limited. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
  • Persee. (2026, January 21). The Role of Spectrophotometry in Pharmaceutical Quality Control and Drug.
  • International Labmate Ltd. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Agilent Technologies Inc. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1).
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Contract Pharma. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • US Pharmacopeia (USP). (n.d.). Pharmaceutical Analytical Impurities.
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • United States Pharmacopeial Convention. (2007). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Sigma-Aldrich. (n.d.). 3,5-Dichloro-2,6-difluoropyridin-4-amine.
  • NextSDS. (n.d.). 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine.
  • BenchChem. (2025). methods for determining the purity of synthesized 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • PubChemLite. (n.d.). 3,5-dichloro-2,6-difluoro-4-methylpyridine.
  • ACS Publications. (2023, December 29). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.
  • PMC. (n.d.). 3,5-Dichloro-6-methylpyridin-2-amine.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine

As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The compound 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine, a halogenated pyridine derivative, demands meticulous handling due to its specific hazard profile. This guide provides a direct, procedural framework for its disposal, grounded in regulatory standards and field-proven safety practices, ensuring the protection of both laboratory personnel and the environment.

Core Hazard Profile & Risk Assessment

Understanding the inherent risks of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine is the foundation of its safe management. This compound is not merely a chemical reagent but a designated hazardous substance. Its primary risks stem from its acute toxicity and environmental persistence.

Regulatory Mandate: As a halogenated pyridine, this compound falls under specific regulations. The U.S. Environmental Protection Agency (EPA) under 40 CFR § 721.8675 mandates that disposal must be conducted via chemical destruction.[1] This regulation underscores the necessity of using a licensed hazardous waste facility and strictly prohibits disposal via standard laboratory drains or general waste.

Data Summary Table:

PropertyValueSource
CAS Number 17723-15-8
Physical Form Solid
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH411: Toxic to aquatic life with long lasting effects
GHS Precautionary Statements P273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP501: Dispose of contents/container to an approved waste disposal plant[2][3]
Storage Temperature 2-8°C, Protected from light

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to establish a controlled environment and utilize appropriate PPE. The causality is clear: preventing exposure is the most effective safety measure.

  • Engineering Controls: All handling and segregation of this waste must occur within a certified chemical fume hood to prevent inhalation of any dust or particulates.[4][5]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical safety goggles.[4]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate gloves. Nitrile gloves are a suitable choice for incidental contact. Ensure gloves are removed and disposed of as contaminated waste after handling. For any decontamination procedures, heavier-duty gloves may be required.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter is necessary.[4]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Step-by-Step Disposal Protocol

Disposal of 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine is a multi-step process that ensures safety and regulatory compliance from the lab bench to the final destruction facility.

Step 1: Waste Classification and Segregation

Immediately classify any material contaminated with 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine as Hazardous Waste . This includes pure unused compound, reaction residues, contaminated solvents, and disposable labware (e.g., weigh boats, pipette tips, gloves).

Causality: This compound is a halogenated organic material. Co-mingling it with other waste streams, especially non-halogenated solvents, can complicate the disposal process and increase costs. Improper segregation can lead to dangerous chemical reactions or violate the terms of your institution's waste disposal permit.

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a chemically-resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap. Ensure the container is compatible with pyridines and chlorinated compounds.

  • Label the Container: The container must be clearly and accurately labeled before any waste is added. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine "

    • The associated hazard pictograms (e.g., Exclamation Mark, Environment).

    • The date accumulation started.

Step 3: On-Site Accumulation

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. This area must be under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.[3]

Step 4: Arranging Final Disposal

The final disposal of this chemical must be handled by a licensed hazardous waste management company.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will coordinate the pickup and disposal with their contracted vendors.

  • Manifesting: A hazardous waste manifest will be required for transport. This is a legal document that tracks the waste from your facility to its ultimate destination. Your EHS office will manage this process.

  • Method of Destruction: The mandated method is chemical destruction, which is typically high-temperature incineration in a specialized hazardous waste incinerator.[1] This process is designed to break down the halogenated molecules completely, preventing the formation of toxic byproducts like dioxins.[7]

Step 5: Decontamination of Reusable Labware
  • Initial Rinse: Rinse contaminated glassware (e.g., flasks, beakers) three times with a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone).

  • Collect Rinsate: Crucially, this rinsate is also hazardous waste. Collect all rinses in a separate, properly labeled hazardous waste container for halogenated organic solvents.[8]

  • Final Cleaning: After the solvent rinse, the glassware can be washed using standard laboratory detergents.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal cluster_3 Non-Hazardous Path start Waste Generated (Residue, Spill, Unused Product) is_contaminated Is material contaminated with 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine? start->is_contaminated segregate Segregate as Halogenated Organic Waste is_contaminated->segregate Yes non_hazardous Follow Standard Disposal Procedures is_contaminated->non_hazardous No container Select Chemically Resistant Container segregate->container label_waste Attach Hazardous Waste Label (Name, Hazards, Date) container->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Request Pickup via Institutional EHS Office store->contact_ehs disposal Disposal via Licensed Contractor (High-Temp Incineration) contact_ehs->disposal

Caption: Waste disposal workflow for 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine.

References

  • Treatment of Aluminum Plant Hazardous Wastes Containing Fluorides and PAH. Source: ASCE Library. [Link]

  • Waste Management Guideline for Fluorinated Greenhouse Gases (F-gases). Source: GIZ Proklima. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Source: OIST Graduate University. [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids.
  • Pyridine - Substance Details. Source: U.S. EPA System of Registries. [Link]

  • Regulations and Guidelines Applicable to Pyridine. Source: National Center for Biotechnology Information (NCBI). [Link]

  • Hazardous Waste: Guidelines and Regulations. Source: U.S. EPA. [Link]

  • EPA Hazardous Waste Codes. Source: U.S. EPA. [Link]

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